

In Vivo Delivery of SR3335: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: SR3335

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Introduction

SR3335 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR α). ROR α is a nuclear receptor that plays a crucial role in regulating metabolic pathways, particularly hepatic gluconeogenesis. As an inverse agonist, **SR3335** suppresses the constitutive activity of ROR α , leading to the downregulation of its target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), key enzymes in the glucose production pathway.^{[1][2][3][4][5]} This property makes **SR3335** a valuable tool for investigating the physiological functions of ROR α and a potential therapeutic agent for metabolic diseases like type 2 diabetes.

These application notes provide detailed protocols for the in vivo delivery of **SR3335** in a diet-induced obese (DIO) mouse model, a common preclinical model for studying metabolic disorders. The provided methodologies cover vehicle preparation, administration, and subsequent efficacy and pharmacokinetic analyses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo use of **SR3335** as described in the literature.

Table 1: **SR3335** In Vivo Administration Parameters

Parameter	Value	Reference
Animal Model	Diet-Induced Obese (DIO) C57BL/6 Mice	[1][4]
Route of Administration	Intraperitoneal (i.p.) Injection	[1][4]
Dosage	15 mg/kg	[1][4]
Dosing Frequency	Twice daily (b.i.d.)	[1][4]
Treatment Duration	6 - 7 days	[1][4]

Table 2: **SR3335** Solubility

Solvent	Concentration
DMF	20 mg/mL
DMSO	16 mg/mL
Ethanol	33 mg/mL
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL

Data sourced from manufacturer's technical information.

Experimental Protocols

Protocol 1: Preparation of **SR3335** Formulation for Intraperitoneal Injection

This protocol describes the preparation of a vehicle solution suitable for the intraperitoneal administration of the lipophilic compound **SR3335**.

Materials:

- **SR3335** (powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade

- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes (15 mL and 50 mL)
- Sterile syringes and needles

Procedure:

- Calculate the required amount of **SR3335** and vehicle components based on the number of animals, the dosage (15 mg/kg), and the dosing volume (e.g., 10 mL/kg).
- Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Dissolve **SR3335**:
 - Weigh the calculated amount of **SR3335** powder.
 - In a separate sterile tube, first, dissolve the **SR3335** powder in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
 - Add the PEG300 to the **SR3335**/DMSO mixture and mix thoroughly.
 - Add the Tween-80 and mix again.
 - Finally, add the saline to the mixture and vortex until a clear, homogenous solution is formed.

- Sterile Filtration (Optional but Recommended): For long-term studies or if sterility is a major concern, the final formulation can be filtered through a 0.22 µm syringe filter.
- Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before injection.

Protocol 2: In Vivo Administration of **SR3335** in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the procedure for the intraperitoneal administration of **SR3335** to DIO mice.

Materials:

- Diet-induced obese (DIO) C57BL/6 mice (male, age-matched)
- **SR3335** formulation (from Protocol 1)
- Vehicle solution (from Protocol 1, without **SR3335**)
- Insulin syringes (or similar, with 27-30 gauge needles)
- Animal scale
- Appropriate animal handling and restraint devices

Procedure:

- Animal Acclimatization: Acclimate the DIO mice to the housing conditions for at least one week before the start of the experiment.
- Randomization: Randomize the animals into two groups: a vehicle control group and an **SR3335** treatment group.
- Dosing:
 - Weigh each mouse daily before dosing to accurately calculate the injection volume.

- Administer **SR3335** (15 mg/kg) or vehicle intraperitoneally twice a day (e.g., at 8:00 AM and 6:00 PM) for 6 consecutive days.
- To perform the i.p. injection, restrain the mouse and tilt it slightly downwards. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and food and water intake.

Protocol 3: Pyruvate Tolerance Test (PTT) for Efficacy Assessment

The PTT is performed to assess the rate of in vivo gluconeogenesis. Suppression of the glucose excursion following a pyruvate challenge is indicative of reduced hepatic glucose output.

Materials:

- Treated mice (from Protocol 2)
- Pyruvate solution (2 g/kg in sterile saline)
- Glucometer and glucose test strips
- Lancets or tail-snip scissors
- Heating lamp (optional, for vasodilation)

Procedure:

- Fasting: On day 6 of the treatment, after the morning injection, fast the mice for 6 hours.
- Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood glucose reading. A small drop of blood can be collected from the tail tip.
- Pyruvate Administration: Immediately after the baseline reading, administer pyruvate (2 g/kg) via intraperitoneal injection.

- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-pyruvate injection.
- Data Analysis: Plot the blood glucose concentration over time for both the vehicle and **SR3335**-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC for the **SR3335** group compared to the vehicle group indicates suppression of gluconeogenesis.

Protocol 4: Pharmacokinetic Analysis of SR3335

This protocol provides a general framework for a pharmacokinetic study of **SR3335** in mice.

Materials:

- C57BL/6 mice (or other appropriate strain)
- **SR3335** formulation (from Protocol 1)
- Blood collection tubes (e.g., EDTA-coated microtubes)
- Capillary tubes (for retro-orbital bleeding)
- Anesthesia (e.g., isoflurane)
- Centrifuge
- LC-MS/MS system for bioanalysis

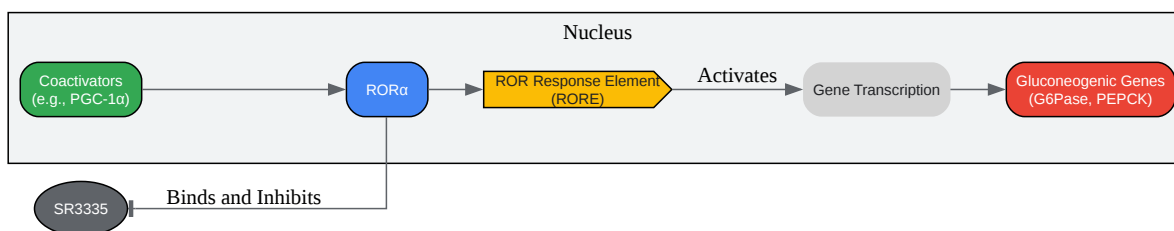
Procedure:

- Dosing: Administer a single dose of **SR3335** (e.g., 10 mg/kg, i.p.) to a cohort of mice.
- Blood Collection (Serial Sampling):
 - Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
 - For serial sampling from the same animal, utilize methods like submandibular vein or saphenous vein puncture for early time points.

- For later time points or terminal collection, retro-orbital bleeding or cardiac puncture under deep anesthesia can be performed.
- Plasma Preparation:
 - Immediately after collection, place the blood samples on ice.
 - Centrifuge the blood at 4°C to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of **SR3335** in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Parameter Calculation:
 - Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}).

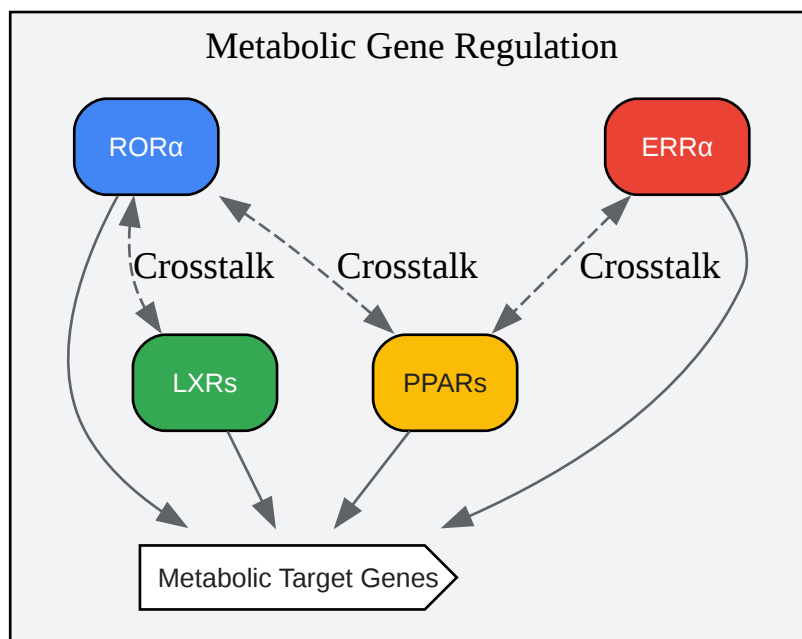
Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with **SR3335**.



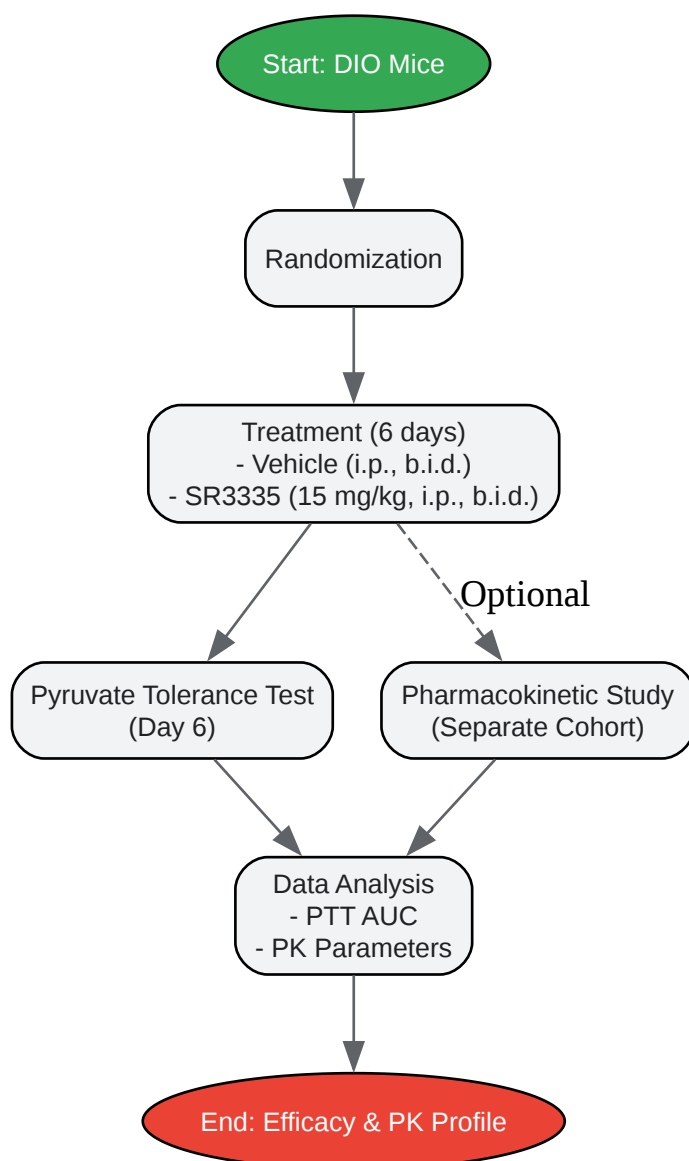
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Caption: Mechanism of **SR3335** action as a ROR α inverse agonist.



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Caption: Crosstalk between ROR α , ERR α , and other nuclear receptors in metabolic regulation.



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